![molecular formula C9H8Cl2N4 B12941395 4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline CAS No. 922711-72-6](/img/structure/B12941395.png)
4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline typically involves the reaction of 4,5-dichloroaniline with a triazole derivative. One common method is the nucleophilic substitution reaction where 4,5-dichloroaniline reacts with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The dichloro groups on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound can be used as a fungicide or herbicide due to its ability to inhibit the growth of various plant pathogens.
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Wirkmechanismus
The mechanism of action of 2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which is crucial for the biosynthesis of ergosterol in fungi, leading to antifungal activity.
DNA Interaction: It can intercalate with DNA, disrupting replication and transcription processes, which is beneficial in anticancer applications.
Vergleich Mit ähnlichen Verbindungen
4-((4-Methylbenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: Known for its inhibitory potential against α-glucosidase, a target for Type 2 Diabetes Mellitus treatment.
1,2,4-Triazole-3-thiol Derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline stands out due to its dual functionality, combining the properties of triazole and dichloroaniline moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.
Eigenschaften
CAS-Nummer |
922711-72-6 |
|---|---|
Molekularformel |
C9H8Cl2N4 |
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
4,5-dichloro-2-(1,2,4-triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-1-6(9(12)2-8(7)11)3-15-5-13-4-14-15/h1-2,4-5H,3,12H2 |
InChI-Schlüssel |
NZQLIJGQHJRRJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)N)CN2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



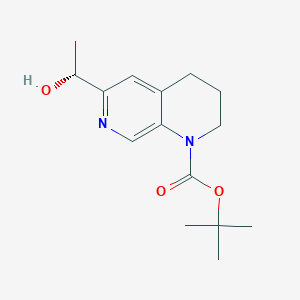
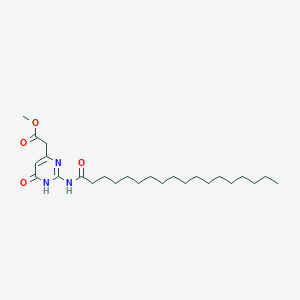
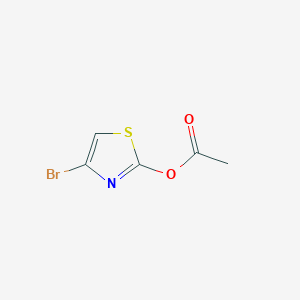
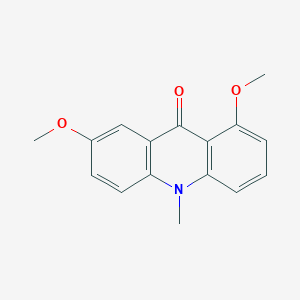
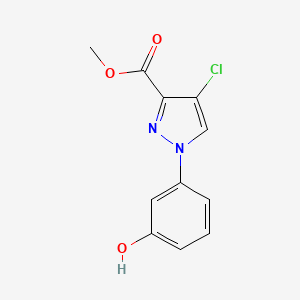
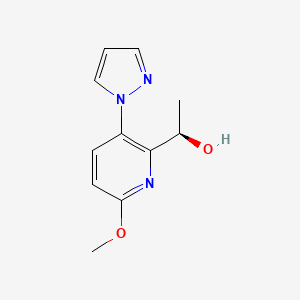
![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)
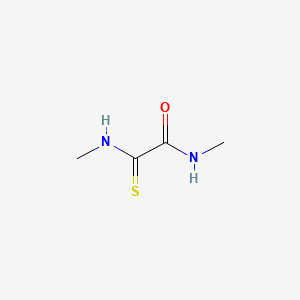
![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
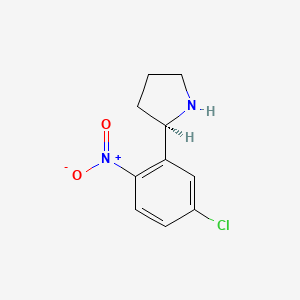
![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)
